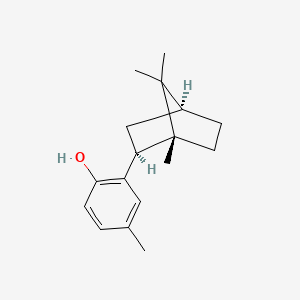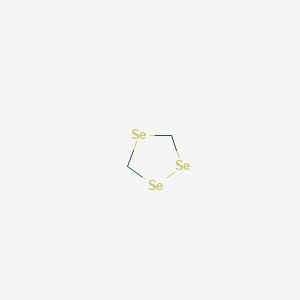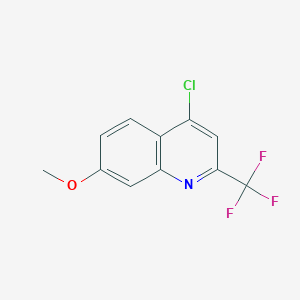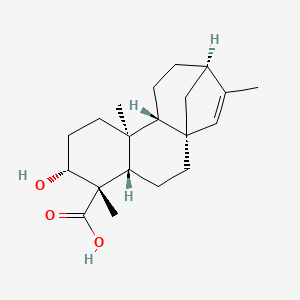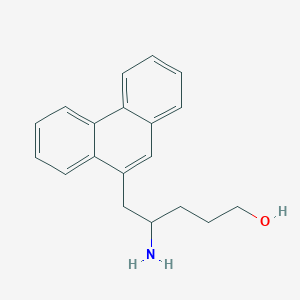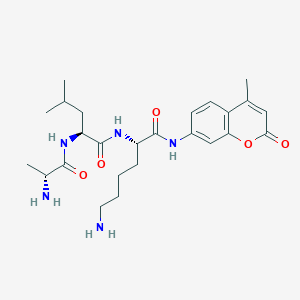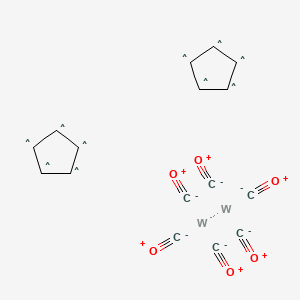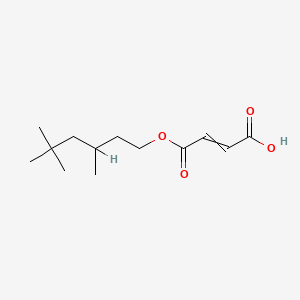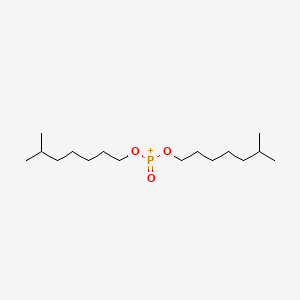
E-2-methyl-4-phthalimidobut-2-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-2-methyl-4-phthalimidobut-2-enol: is an organic compound characterized by its unique structure, which includes a phthalimide group and an enol functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of E-2-methyl-4-phthalimidobut-2-enol typically involves the reaction of a phthalimide derivative with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound, followed by protonation to yield the enol form.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: E-2-methyl-4-phthalimidobut-2-enol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The enol group can participate in substitution reactions, particularly with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
E-2-methyl-4-phthalimidobut-2-enol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of E-2-methyl-4-phthalimidobut-2-enol involves its ability to form enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
E-2-methyl-4-phthalimidobut-2-enoate: This ester derivative shares a similar structure but differs in its reactivity and applications.
2-methyl-4-phthalimidobut-2-enone: This ketone derivative has different chemical properties and reactivity.
Uniqueness: E-2-methyl-4-phthalimidobut-2-enol is unique due to its enol functional group, which imparts distinct reactivity compared to its ester and ketone counterparts. This makes it valuable in specific synthetic applications where enol intermediates are required.
Propiedades
Fórmula molecular |
C13H13NO3 |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-[(E)-4-hydroxy-3-methylbut-2-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO3/c1-9(8-15)6-7-14-12(16)10-4-2-3-5-11(10)13(14)17/h2-6,15H,7-8H2,1H3/b9-6+ |
Clave InChI |
IWLNOTCPWIIWIY-RMKNXTFCSA-N |
SMILES isomérico |
C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/CO |
SMILES canónico |
CC(=CCN1C(=O)C2=CC=CC=C2C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


